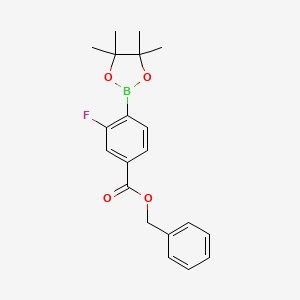
2-Hexyl-4,6-dihydroxybenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Hexyl-4,6-dihydroxybenzoic acid: is a phenolic compound belonging to the hydroxybenzoic acids family. These compounds are known for their aromatic carboxylic acid structure, which includes a benzene ring substituted with hydroxyl and carboxyl groups. The presence of the hexyl group at the second position and hydroxyl groups at the fourth and sixth positions makes this compound unique. Hydroxybenzoic acids are widely recognized for their biochemical and antioxidant properties, making them valuable in various fields such as food technology, medicine, and cosmetics .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hexyl-4,6-dihydroxybenzoic acid can be achieved through several methods. One common approach involves the Kolbe-Schmitt reaction, where resorcinol reacts with carbon dioxide in the presence of an alkali metal salt under high temperature and pressure. This method typically requires temperatures between 130 and 150 degrees Celsius and pressures around 1.35 to 1.45 MPa . Another method involves the enzymatic carboxylation of resorcinol using gaseous carbon dioxide in an aqueous triethanolamine phase, which can improve reaction yield through adsorption-based in situ product removal .
Industrial Production Methods: Industrial production of this compound often employs continuous flow synthesis techniques to enhance efficiency and scalability. The Kolbe-Schmitt synthesis can be adapted to a pilot plant scale using microreactors, which allow for better control over reaction conditions and increased production capacity .
化学反応の分析
Types of Reactions: 2-Hexyl-4,6-dihydroxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carboxyl group can be reduced to an alcohol.
Substitution: The hydrogen atoms on the benzene ring can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens or nitrating agents under acidic conditions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted benzoic acid derivatives depending on the substituent introduced.
科学的研究の応用
2-Hexyl-4,6-dihydroxybenzoic acid has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its antioxidant properties and potential protective effects against oxidative stress.
Medicine: Investigated for its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the production of pharmaceuticals, cosmetics, and food preservatives due to its antimicrobial and preservative properties
作用機序
The mechanism of action of 2-Hexyl-4,6-dihydroxybenzoic acid involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl groups can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage to cells.
Anti-inflammatory Effects: The compound can inhibit the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
Antimicrobial Action: It disrupts microbial cell membranes and inhibits the growth of bacteria and fungi
類似化合物との比較
Salicylic Acid: Known for its anti-inflammatory and keratolytic properties, commonly used in acne treatment.
p-Hydroxybenzoic Acid: Used as a preservative in cosmetics and pharmaceuticals.
Protocatechuic Acid: Exhibits antioxidant and anti-inflammatory activities.
Gentisic Acid: Known for its analgesic and anti-inflammatory properties.
Uniqueness of 2-Hexyl-4,6-dihydroxybenzoic acid:
- The presence of the hexyl group enhances its lipophilicity, potentially improving its ability to interact with lipid membranes and increasing its bioavailability.
- The dual hydroxyl groups provide strong antioxidant properties, making it effective in neutralizing free radicals and protecting against oxidative stress.
特性
IUPAC Name |
2-hexyl-4,6-dihydroxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O4/c1-2-3-4-5-6-9-7-10(14)8-11(15)12(9)13(16)17/h7-8,14-15H,2-6H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDBXWLUPCJNSEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=C(C(=CC(=C1)O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![2,5-Dioxopyrrolidin-1-yl 2-([1,1'-biphenyl]-4-yl)acetate](/img/structure/B8164203.png)


